molecular formula C7H13Cl2N3 B15317595 1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride

1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride

Cat. No.: B15317595
M. Wt: 210.10 g/mol
InChI Key: KRNPYBILMNFWIQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-1,2-dicarbonyl compounds, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

1-Cyclopropyl-3-methyl-1H-pyrazol-4-aminedihydrochloride can be compared with other similar compounds, such as:

    1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine: This compound lacks the dihydrochloride salt form, which may affect its solubility and reactivity.

    3-Methyl-1H-pyrazol-4-amine: This compound lacks the cyclopropyl group, which may influence its biological activity and chemical properties.

    1-Cyclopropyl-1H-pyrazol-4-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

1-cyclopropyl-3-methylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-5-7(8)4-10(9-5)6-2-3-6;;/h4,6H,2-3,8H2,1H3;2*1H

InChI Key

KRNPYBILMNFWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CC2.Cl.Cl

Origin of Product

United States

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